molecular formula C22H31N3O4 B14794066 4-Acetamido-3-propanoylphenyl [1,4'-bipiperidine]-1'-carboxylate

4-Acetamido-3-propanoylphenyl [1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B14794066
M. Wt: 401.5 g/mol
InChI Key: OGYFFGLOXZBEMJ-UHFFFAOYSA-N
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Description

4-Acetamido-3-propanoylphenyl [1,4’-bipiperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a propanoylphenyl group, and a bipiperidine carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-propanoylphenyl [1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetamidobenzoic acid with propanoyl chloride to form 4-acetamido-3-propanoylbenzoic acid. This intermediate is then reacted with 1,4’-bipiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-propanoylphenyl [1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and propanoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Acetamido-3-propanoylphenyl [1,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-propanoylphenyl [1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

(4-acetamido-3-propanoylphenyl) 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C22H31N3O4/c1-3-21(27)19-15-18(7-8-20(19)23-16(2)26)29-22(28)25-13-9-17(10-14-25)24-11-5-4-6-12-24/h7-8,15,17H,3-6,9-14H2,1-2H3,(H,23,26)

InChI Key

OGYFFGLOXZBEMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC(=O)N2CCC(CC2)N3CCCCC3)NC(=O)C

Origin of Product

United States

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